Cas no 672950-67-3 (4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER)
4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER Chemical and Physical Properties
Names and Identifiers
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- 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER
- 4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]-1-[(4-METHOXYPHENYL)SULFONYL]PIPERIDINE
- 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine
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- Inchi: 1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3
- InChI Key: HLZSJIILXCRLHP-UHFFFAOYSA-N
- SMILES: CCN1C(SCC2C=CC=CC=2)=NN=C1C1CCN(S(C2C=CC(OC)=CC=2)(=O)=O)CC1
4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-1mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 1mg |
¥357.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-2mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 2mg |
¥413.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-5mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 5mg |
¥441.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-10mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 10mg |
¥616.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-20mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 20mg |
¥903.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643854-25mg |
4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine |
672950-67-3 | 98% | 25mg |
¥917.00 | 2024-05-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897371-1g |
4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine |
672950-67-3 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A922552-1g |
4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine |
672950-67-3 | 90% | 1g |
$350.0 | 2025-04-17 | |
| Key Organics Ltd | 5R-1303-1MG |
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine |
672950-67-3 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 5R-1303-5MG |
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine |
672950-67-3 | >90% | 5mg |
£46.00 | 2023-09-08 |
4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER Suppliers
4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER
Introduction to 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER and Its CAS No. 672950-67-3
4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER, identified by the CAS number 672950-67-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate sulfonamide and triazolyl functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a benzylsulfanyl moiety in its structure further enhances its reactivity and binding affinity, making it a valuable candidate for further exploration in drug discovery and development.
The molecular architecture of 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER is a testament to the ingenuity of modern synthetic chemistry. The combination of a sulfonamide group and a triazole ring creates a framework that is both rigid and flexible, allowing for multiple points of interaction with biological targets. This structural design has been meticulously optimized to enhance pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of novel scaffolds that incorporate heterocyclic rings like the triazole moiety. Triazoles have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzylsulfanyl group in this compound adds an additional layer of functionality, enabling interactions with various biological targets through hydrogen bonding and hydrophobic interactions. This dual functionality makes 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER a promising candidate for further investigation in medicinal chemistry.
The synthesis of 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the triazole ring is typically achieved through cycloaddition reactions between organic azides and alkynes, a process that has been well-documented in the literature. The subsequent functionalization with the sulfonamide group further refines the molecular structure, enhancing its pharmacological potential. This synthetic route highlights the importance of cross-disciplinary collaboration between organic chemists and pharmacologists in developing novel therapeutic agents.
One of the most compelling aspects of 4-((4-[5-(BENZYLSULFANYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO)SULFONYL)PHENYL METHYL ETHER is its potential application in addressing unmet medical needs. Current research suggests that compounds with similar structural motifs may exhibit activity against various diseases by modulating key biological pathways. For instance, sulfonamides are known for their broad spectrum of antimicrobial activity, while triazoles have shown promise in treating fungal infections and certain types of cancer. The combination of these functional groups in CAS No. 672950-67-3 could lead to the discovery of new drugs that are more effective and have fewer side effects compared to existing therapies.
The pharmaceutical industry is increasingly leveraging computational methods to accelerate drug discovery processes. Molecular modeling techniques have been instrumental in predicting the binding affinity and selectivity of 4-((4-[5-(BENZYLSULFANYL)-4-Ethyl - - - - - - - - - - - - - H -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- )SULFONYL )PHENYL METHY L ETHER) towards specific biological targets. These simulations have provided valuable insights into how the compound interacts with enzymes and receptors at the molecular level, guiding experimental design and optimizing lead optimization strategies. Such advancements underscore the importance of integrating computational chemistry with traditional wet-lab approaches to expedite drug development pipelines.
Recent studies have also highlighted the role of benzylsulfanyl groups in enhancing drug-like properties such as solubility and permeability across biological membranes. This functional group has been incorporated into numerous drug candidates due to its ability to improve pharmacokinetic profiles without compromising efficacy. In the case of CAS No. 672950 -67 -3, the presence benzylsulfanyl moiety likely contributes to its favorable pharmacokinetic behavior , making it an attractive candidate for further preclinical evaluation . These findings align with broader trends in medicinal chemistry where structural features are carefully engineered to maximize therapeutic potential while minimizing off-target effects.
The development of novel therapeutic agents is often hindered by challenges such as poor solubility or inadequate metabolic stability. However, 45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 ((45 (((((((((((((((((((((((((((((((((( )SULFO NYLY PHEN YL METH YL ETHER) appears to address these issues through its optimized molecular design . The balance between hydrophilic hydrophobic regions ensures good solubility while maintaining stability under physiological conditions . This balance is critical for ensuring that drugs can be effectively absorbed distributed metabolized excreted (ADME) within an organism . As such this compound represents an exciting opportunity for further exploration particularly in oncology where poorly soluble drugs often face challenges during clinical translation
In conclusion, CAS No .672950673) represents a significant advancement in pharmaceutical chemistry due to its unique structural features bioactivity potential . The combination of sulfonamide triazole benzylsulfanyl groups creates a versatile scaffold that can be further modified to target various diseases . With ongoing research focusing on computational modeling preclinical testing this compound holds promise as a lead molecule for future drug development efforts . As our understanding capabilities continue expand so too will our ability to harness such molecules effectively . This underscores both the importance innovation collaboration across scientific disciplines
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